2-{6,6-Difluorospiro[3.3]heptan-2-yl}ethan-1-amine hydrochloride
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Overview
Description
2-{6,6-Difluorospiro[3.3]heptan-2-yl}ethan-1-amine hydrochloride is a chemical compound with the molecular formula C9H16ClF2N. It is known for its unique spirocyclic structure, which includes a seven-membered ring with two fluorine atoms. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{6,6-Difluorospiro[3.3]heptan-2-yl}ethan-1-amine hydrochloride typically involves the following steps:
Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved using a suitable precursor and a cyclizing agent under controlled conditions.
Introduction of Fluorine Atoms: The next step involves the introduction of fluorine atoms into the spirocyclic structure. This can be done using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents.
Amination: The final step involves the introduction of the amine group. This can be achieved through a nucleophilic substitution reaction using an appropriate amine source.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{6,6-Difluorospiro[3.3]heptan-2-yl}ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
2-{6,6-Difluorospiro[3.3]heptan-2-yl}ethan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{6,6-Difluorospiro[3.3]heptan-2-yl}ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of fluorine atoms enhances its binding affinity and selectivity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 6,6-Difluorospiro[3.3]heptan-2-amine hydrochloride
- 1-{2,6-diazaspiro[3.3]heptan-2-yl}ethan-1-one hydrochloride
Uniqueness
2-{6,6-Difluorospiro[3.3]heptan-2-yl}ethan-1-amine hydrochloride is unique due to its specific spirocyclic structure and the presence of two fluorine atoms. This gives it distinct chemical properties, such as increased stability and reactivity, compared to other similar compounds.
Properties
Molecular Formula |
C9H16ClF2N |
---|---|
Molecular Weight |
211.68 g/mol |
IUPAC Name |
2-(2,2-difluorospiro[3.3]heptan-6-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C9H15F2N.ClH/c10-9(11)5-8(6-9)3-7(4-8)1-2-12;/h7H,1-6,12H2;1H |
InChI Key |
APMCOOOEBMWBOC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC12CC(C2)(F)F)CCN.Cl |
Origin of Product |
United States |
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